N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 343.43 g/mol. This compound is categorized as an indole derivative, which is known for its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The compound's structure features a pyridinyl amine linked to an indole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine typically involves several steps, including the condensation of appropriate precursors. A common method includes the reaction of 2-methyl-1H-indole with a substituted aldehyde in the presence of a catalyst, often using conditions that facilitate the formation of the desired indole derivative. For instance, one method reported involves heating the indole derivative with a methoxy-substituted phenyl compound under acidic conditions to yield the target compound .
Technical details include:
The molecular structure of N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can be represented using various chemical notation systems:
InChI=1S/C22H21N3O/c1-15-21(18-10-3-4-11-19(18)24-15)22(25-20-12-5-6-13-23-20)16-8-7-9-17(14-16)26-2/h3-14,22,24H,1-2H3,(H,23,25)This indicates the connectivity of atoms within the molecule.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.43 g/mol |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC(=CC=C3)OC)NC4=CC=CC=N4 |
| Solubility | Soluble |
N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions typical of indole derivatives. These may include:
Technical details regarding these reactions often depend on the specific conditions used, such as temperature, solvent choice, and catalysts employed .
The mechanism of action for N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is largely related to its interactions at the molecular level with biological targets. Indole derivatives are known to interact with various receptors and enzymes in biological systems:
The physical and chemical properties of N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine include:
| Property | Value |
|---|---|
| Appearance | Typically a solid |
| Melting Point | Not specified |
| Purity | >95% |
| Property | Value |
|---|---|
| Stability | Stable under standard conditions |
| Reactivity | Moderate; reacts under specific conditions |
These properties indicate its suitability for various applications in research settings.
N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amines have potential applications in several scientific fields:
Given its structural complexity and biological activity, this compound represents a valuable asset for ongoing research in medicinal chemistry and related fields .
The 2-methyl-1H-indole core is synthesized via the classic Fischer indole synthesis, where phenylhydrazine reacts with propionaldehyde under acidic conditions (HCl/AcOH, 80°C) to form the 2-methylindole scaffold in 72–78% yield [7]. Critical optimization involves controlling the cyclodehydration step: Excessive acid concentration promotes tar formation, while mild conditions (pH 3.5–4.0) improve isolable yields. The 3-position of the indole ring is electrophilic, enabling subsequent functionalization through electrophilic substitution or metallation. For N-protection, tert-butoxycarbonyl (Boc) anhydride in THF is preferred over bulkier groups, preserving the C3 reactivity for hybridization [2] [7].
Table 1: Optimization of Fischer Indole Synthesis for 2-Methylindole
| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| HCl/AcOH (1:1) | 80 | 8 | 78 |
| H₂SO₄ (10%) | 70 | 10 | 65 |
| p-TsOH | 100 | 6 | 72 |
| BF₃·Et₂O | 60 | 12 | 68 |
Pyridin-2-amine derivatization employs Pd-catalyzed C–N coupling between 2-bromopyridine and 3-methoxyaniline. Optimal conditions use Pd(OAc)₂ (5 mol%), XantPhos (8 mol%) as a bisphosphine ligand, and Cs₂CO₃ as base in toluene at 110°C, achieving 85–90% yield in 12 h [4] [8]. Ligand selection is crucial: Bulky electron-rich ligands (XantPhos, SPhos) suppress diamine byproduct formation. For scale-up, catalyst loading can be reduced to 2 mol% without yield compromise, though reaction time extends to 24 h. Alternative methods include Buchwald-Hartwig amination with BINAP, but XantPhos offers cost advantages for gram-scale synthesis [4].
Table 2: Ligand Screening in Pd-Catalyzed Amination of 2-Bromopyridine
| Ligand | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| XantPhos | Cs₂CO₃ | 110 | 90 |
| BINAP | KOtBu | 100 | 88 |
| SPhos | Cs₂CO₃ | 110 | 86 |
| None (Pd only) | Cs₂CO₃ | 110 | 42 |
The hybridization step conjugates 2-methylindole and N-(3-methoxyphenyl)pyridin-2-amine via electrophilic alkylation. 3-Methoxybenzaldehyde undergoes Friedel-Crafts-type addition with 2-methylindole (3-position) in the presence of InCl₃ (10 mol%) as a Lewis acid catalyst, yielding the tert-alcohol intermediate. Subsequent dehydration with H₂SO₄ (0.5 M) generates the exocyclic alkene, which undergoes Michael addition with the pyridin-2-amine nucleophile [2] [4]. Solvent screening shows CH₂Cl₂ maximizes electrophilicity of the indolyl carbocation, giving 82% isolated yield after 6 h. Alternatives like Sc(OTf)₃ or BF₃·Et₂O cause over-alkylation.
Table 3: Solvent and Catalyst Effects on Hybridization Yield
| Catalyst | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| InCl₃ | CH₂Cl₂ | 6 | 82 |
| Sc(OTf)₃ | CH₂Cl₂ | 4 | 74 |
| BF₃·Et₂O | Toluene | 8 | 68 |
| None | CH₂Cl₂ | 24 | <20 |
Microwave irradiation significantly accelerates the hybridization step, reducing reaction time from 6 h to 25 min while maintaining 85% yield. Solvent-free conditions under microwave (150 W, 120°C) enhance atom economy and eliminate solvent waste [7]. For the Fischer indole step, microwave-assisted cyclization (100°C, 30 min) achieves 80% yield versus 78% under conventional heating, but scalability is limited by vessel size. Key parameters include controlled power delivery (≤200 W) to prevent decomposition of the indole-pyrrole system. Solvent-free N-alkylation of pyridin-2-amine with 3-methoxybenzyl chloride under microwave (110°C, 15 min) gives 92% conversion, avoiding polar aprotic solvents like DMF [2] [7].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1